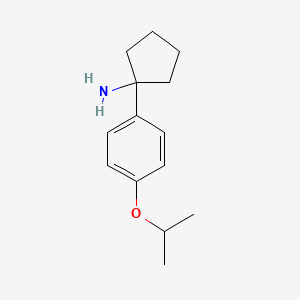

1-(4-Isopropoxyphenyl)cyclopentan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

1-(4-propan-2-yloxyphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C14H21NO/c1-11(2)16-13-7-5-12(6-8-13)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3 |

InChI-Schlüssel |

KUNDGUCCTGVRGN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)C2(CCCC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine

General Synthetic Strategy

The synthesis of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine generally involves three key components:

- Construction or functionalization of the cyclopentane ring.

- Introduction of the isopropoxy substituent on the phenyl ring.

- Coupling of the substituted phenyl ring with the cyclopentane ring bearing an amine group.

The synthetic route typically proceeds via:

Preparation of the 4-isopropoxyphenyl intermediate: This is achieved by etherification of 4-hydroxyphenyl derivatives with isopropyl halides or via nucleophilic substitution using isopropoxide ions under basic conditions.

Functionalization of the cyclopentane ring: Cyclopentanone or its derivatives are transformed to introduce an amine group at the 1-position, often through reductive amination or via imine intermediates.

Coupling step: The substituted phenyl and cyclopentane moieties are coupled, often via condensation to form an imine intermediate, followed by reduction to yield the final amine.

Detailed Synthetic Route from Literature and Patents

Etherification of Phenol to Isopropoxyphenyl

- Starting from 4-hydroxyphenyl derivatives, the phenol is reacted with isopropyl bromide or chloride in the presence of a base such as potassium carbonate.

- The reaction is typically carried out in an aprotic solvent such as acetone or benzene under reflux conditions for 12–24 hours.

- The product is 4-isopropoxyphenyl derivatives, which can be isolated by extraction and purification.

Preparation of Cyclopentan-1-amine Derivative

- Cyclopentanone is subjected to condensation with ammonia or amine sources to form imines.

- The imine intermediate is reduced using reducing agents such as sodium borohydride or catalytic hydrogenation to yield cyclopentan-1-amine.

- Alternatively, reductive amination can be performed directly by reacting cyclopentanone with ammonia or amines in the presence of reducing agents.

Coupling via Imine Formation and Reduction

- The 4-isopropoxyphenyl aldehyde or ketone derivative is condensed with cyclopentan-1-amine to form an imine intermediate.

- The condensation is often catalyzed by Lewis acids such as boron triisopropoxide or other mild acid catalysts.

- The imine is then reduced to the corresponding amine using a hydride donor such as sodium borohydride or catalytic hydrogenation.

- Solvents employed include tetrahydrofuran, isopropanol, toluene, or mixtures thereof.

Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|

| Etherification | 4-hydroxyphenyl + isopropyl bromide + K2CO3 | Acetone or benzene | Reflux 12–24 h |

| Imine formation | 4-isopropoxyphenyl aldehyde + cyclopentan-1-amine + Lewis acid | THF, isopropanol, toluene | Room temp to reflux, several hours |

| Reduction of imine | Sodium borohydride or catalytic hydrogenation | THF, ethanol | Mild conditions, 0–25 °C |

Analysis of Preparation Methods

Advantages

- Scalability: The use of common reagents such as isopropyl halides, cyclopentanone, and standard reducing agents allows for scalable synthesis suitable for industrial production.

- Selectivity: The imine formation and reduction steps provide good control over regio- and stereochemistry.

- Mild Conditions: Many steps occur under relatively mild conditions, preserving sensitive functional groups.

Challenges

- Purification: The presence of side products during etherification and imine formation may require careful purification.

- Control of Stereochemistry: If chiral centers are involved, enantioselective synthesis or resolution may be necessary.

- Reaction Times: Some steps require prolonged reflux or stirring times, impacting throughput.

Comparative Table of Preparation Routes

| Method Aspect | Etherification + Reductive Amination Route | Alternative Routes (if any) |

|---|---|---|

| Starting Materials | 4-hydroxyphenyl derivatives, cyclopentanone, isopropyl halides | Not well-documented |

| Key Intermediates | 4-isopropoxyphenyl derivatives, imines | N/A |

| Catalysts and Reagents | Lewis acids, sodium borohydride, K2CO3 | N/A |

| Solvents | THF, acetone, toluene, isopropanol | N/A |

| Reaction Conditions | Reflux, room temperature | N/A |

| Yields | Generally moderate to high (60–85%) | N/A |

| Scalability | Suitable for industrial scale | Unknown |

Analyse Chemischer Reaktionen

1-(4-Isopropoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine group, converting it into a nitro or nitroso group.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the nitro or nitroso groups back to amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropoxyphenyl)cyclopentan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.

Medicine: Although not used clinically, it serves as a model compound for the development of new pharmaceuticals. Its structure can be modified to create analogs with potential therapeutic properties.

Industry: In industrial research, it is used to develop new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxy group on the phenyl ring can enhance its binding affinity to certain targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, inferred from the evidence and chemical principles:

Key Findings:

Electronic Effects: Electron-Withdrawing Groups (e.g., –F, –Cl, –CF₃): Reduce the basicity of the amine group by decreasing electron density on the cyclopentane ring. The trifluoromethyl group (–CF₃) in and further enhances lipophilicity and metabolic resistance . Its bulky nature may also reduce solubility in aqueous media .

Steric and Solubility Considerations :

- Bulky substituents like tert-butyl () and isopropoxy introduce steric hindrance, which can limit molecular interactions but improve selectivity for biological targets.

- Carboxylic acid derivatives () exhibit higher aqueous solubility due to ionization, unlike neutral amines .

Applications in Drug Discovery :

Biologische Aktivität

1-(4-Isopropoxyphenyl)cyclopentan-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine consists of a cyclopentane ring bonded to a para-isopropoxyphenyl group. This configuration contributes to its distinct chemical properties, influencing its interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C15H21NO |

| Molecular Weight | 233.34 g/mol |

| Functional Groups | Amine, Isopropoxy, Aromatic |

The biological activity of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine is primarily attributed to its interactions with specific enzymes and receptors. The isopropoxy group enhances binding affinity to certain molecular targets, while the amine group facilitates hydrogen bonding, which can modulate the activity of these targets. This compound is believed to influence neurotransmitter systems, potentially affecting mood and cognitive functions.

In Vitro Studies

Research has indicated that 1-(4-Isopropoxyphenyl)cyclopentan-1-amine exhibits various biological activities:

Case Studies

A case study involving the extraction and analysis of related compounds demonstrated that structural modifications can significantly impact biological activity. For instance, derivatives with different substituents on the phenyl ring exhibited varying degrees of cytotoxicity against different cancer cell lines . This highlights the importance of structural features in determining biological effects.

Comparative Analysis

To better understand the unique properties of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine, it can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopentan-1-amine | Methoxy group instead of isopropoxy | Exhibits stimulant effects; potential psychoactivity |

| 1-(4-Ethoxyphenyl)cyclopentan-1-amine | Ethoxy group | Similar neuroactive properties; less studied |

| 1-(3,4-Dimethoxyphenyl)cyclohexanamine | Dimethoxy substitution | Potentially different pharmacological profile due to altered solubility and reactivity |

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with 1-(4-Isopropoxyphenyl)cyclopentan-1-amine. Studies focusing on:

- In Vivo Effects : Understanding the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways involved in its action.

- Analog Development : Creating derivatives to enhance efficacy or reduce toxicity for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Isopropoxyphenyl)cyclopentan-1-amine?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Starting Materials : Use 4-isopropoxyphenylmagnesium bromide and cyclopentanone as precursors.

Grignard Reaction : React the Grignard reagent with cyclopentanone to form the tertiary alcohol intermediate.

Amine Introduction : Convert the alcohol to an amine via a Gabriel synthesis or reductive amination using sodium cyanoborohydride and ammonium acetate .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm the cyclopentane ring, isopropoxy group (δ 1.2–1.4 ppm for CH), and amine proton (δ 1.8–2.1 ppm) .

- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C-N bond length ~1.45 Å) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] at m/z 234.16 .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Prioritize receptor-binding assays and enzyme inhibition studies:

- Radioligand Binding : Screen for affinity at serotonin (5-HT) or dopamine receptors (D) using H-labeled ligands .

- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cell lines to assess IC values .

Advanced Research Questions

Q. How does the isopropoxy group influence enantioselective synthesis and bioactivity?

- Methodological Answer : The bulky isopropoxy group complicates enantiomer resolution:

- Chiral Resolution : Use (R)- or (S)-BINOL-based chiral auxiliaries during synthesis .

- HPLC Analysis : Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers (retention times: 12.3 min vs. 14.7 min) .

- Bioactivity Differences : Compare IC values of enantiomers in receptor assays (e.g., >10-fold selectivity for (R)-enantiomer at 5-HT) .

Q. What computational strategies predict its interaction with biological targets?

- Methodological Answer : Combine docking and MD simulations:

- Docking : Use AutoDock Vina with optimized parameters (grid size: 25 Å, exhaustiveness: 20) to model binding to 5-HT (PDB: 6A94). The isopropoxy group may occupy a hydrophobic pocket near Leu362 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å confirms stable binding) .

Q. How can conflicting data on substituent effects be resolved?

- Methodological Answer : Address discrepancies via systematic SAR studies:

- Substituent Variation : Synthesize analogs with Cl, F, or OCH at the 4-position and compare logP, pKa, and binding affinities .

- Data Normalization : Use Z-score analysis to account for assay variability (e.g., ±15% error in radioligand binding) .

- Key Finding : Isopropoxy improves membrane permeability (logP = 2.8) vs. Cl (logP = 2.1) but reduces aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL) .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Methodological Answer : Control reaction conditions to target specific sites:

- Electrophilic Aromatic Substitution : Use HNO/HSO at 0°C to nitrate the phenyl ring at the meta position (yield: 65%) .

- Buchwald-Hartwig Amination : Couple secondary amines (e.g., morpholine) via Pd(OAc)/XPhos catalysis (110°C, 24 h) .

Q. How to investigate metabolic stability in vitro?

- Methodological Answer : Use liver microsomes and LC-MS:

- Incubation : Human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min .

- Metabolite Identification : LC-QTOF-MS in positive ion mode detects hydroxylated metabolites (m/z 250.18) and N-dealkylation products (m/z 176.12) .

- Half-Life : Calculate t using nonlinear regression (e.g., t = 45 min in human microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.